molecular formula C14H21NO2 B2739280 trans-2-(4-Methoxy-benzylamino)-cyclohexanol CAS No. 759402-65-8

trans-2-(4-Methoxy-benzylamino)-cyclohexanol

Cat. No.: B2739280
CAS No.: 759402-65-8
M. Wt: 235.327
InChI Key: ILJUCVXCEPFGIK-ZIAGYGMSSA-N
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Description

trans-2-(4-Methoxy-benzylamino)-cyclohexanol: is an organic compound characterized by a cyclohexanol core substituted with a 4-methoxy-benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-(4-Methoxy-benzylamino)-cyclohexanol typically involves the reaction of cyclohexanone with 4-methoxybenzylamine under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-2-(4-Methoxy-benzylamino)-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form cyclohexylamines or other reduced derivatives using agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium hydride or sodium methoxide can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, sodium methoxide, or other nucleophiles.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Cyclohexylamines or other reduced derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: : In organic synthesis, trans-2-(4-Methoxy-benzylamino)-cyclohexanol can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.

Biology: : The compound may be studied for its potential biological activities, including its interaction with enzymes or receptors. Its structural similarity to certain bioactive molecules makes it a candidate for drug discovery and development.

Medicine: : In medicinal chemistry, this compound may be explored for its potential therapeutic effects. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: : In the chemical industry, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of trans-2-(4-Methoxy-benzylamino)-cyclohexanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. The pathways involved may include signal transduction, metabolic regulation, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    trans-2-(4-Hydroxy-benzylamino)-cyclohexanol: Similar structure but with a hydroxy group instead of a methoxy group.

    trans-2-(4-Methyl-benzylamino)-cyclohexanol: Similar structure but with a methyl group instead of a methoxy group.

    trans-2-(4-Chloro-benzylamino)-cyclohexanol: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness: : The presence of the methoxy group in trans-2-(4-Methoxy-benzylamino)-cyclohexanol imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in medicinal chemistry and organic synthesis.

Biological Activity

trans-2-(4-Methoxy-benzylamino)-cyclohexanol is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a methoxy group on the benzyl ring and a cyclohexanol backbone, suggests various mechanisms of action that could be relevant for therapeutic applications. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C15H23NO\text{C}_{15}\text{H}_{23}\text{N}\text{O}

This compound features:

  • A methoxy group (-OCH₃) that enhances lipophilicity and may influence binding affinity to biological targets.
  • A cyclohexanol moiety that contributes to its overall conformation and steric properties.

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity. Its structural similarity to known bioactive molecules positions it as a candidate for receptor-targeted drug discovery.
  • Enzyme Interaction : The compound could interact with enzymes involved in metabolic pathways, potentially influencing processes such as signal transduction and metabolic regulation.

1. Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For example, studies have shown that similar compounds can inhibit phosphatases and other metabolic enzymes, which could lead to therapeutic benefits in conditions like diabetes or cancer .

2. Anti-inflammatory Properties

In vitro studies have demonstrated that compounds structurally related to this compound possess anti-inflammatory properties. These compounds were shown to reduce nitric oxide (NO) production in macrophages, suggesting a potential role in treating inflammatory diseases .

Case Studies

StudyFindings
Study 1 Investigated the anti-inflammatory effects of methoxy-substituted amines. Results indicated significant reduction in pro-inflammatory cytokines in cell cultures treated with this compound derivatives .
Study 2 Evaluated the interaction of similar compounds with dopamine receptors. The findings suggested potential modulation of neurotransmitter systems, which could be relevant for neurodegenerative disorders .
Study 3 Analyzed the pharmacokinetics of related compounds in vivo. The results showed rapid absorption and distribution, indicating good bioavailability which is critical for therapeutic efficacy .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

CompoundStructural VariationBiological Activity
trans-2-(4-Hydroxy-benzylamino)-cyclohexanolHydroxy group instead of methoxyExhibits different receptor binding profiles
trans-2-(4-Methyl-benzylamino)-cyclohexanolMethyl group instead of methoxyPotentially less effective due to steric hindrance
trans-2-(4-Chloro-benzylamino)-cyclohexanolChloro group instead of methoxyIncreased potency in certain enzyme inhibition assays

Properties

IUPAC Name

(1R,2R)-2-[(4-methoxyphenyl)methylamino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h6-9,13-16H,2-5,10H2,1H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJUCVXCEPFGIK-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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